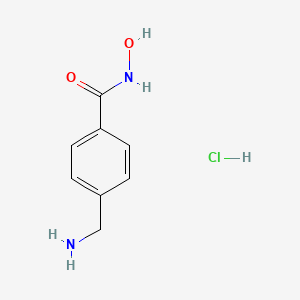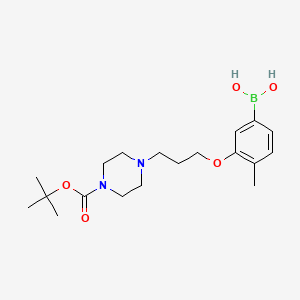
3-(3-(4-(叔丁氧羰基)哌嗪-1-基)丙氧基)-4-甲基苯硼酸
描述
The compound is a boronic acid derivative with a piperazine ring. Piperazine rings are common in pharmaceuticals and have diverse biological activities . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .
Molecular Structure Analysis
The compound contains a piperazine ring, a boronic acid group, and a tert-butoxycarbonyl group. The piperazine ring is a six-membered ring containing two nitrogen atoms. The boronic acid group (B(OH)2) can form reversible covalent bonds with compounds containing hydroxyl or amine groups. The tert-butoxycarbonyl group is a bulky group often used to protect amines during chemical synthesis .Chemical Reactions Analysis
Boronic acids are known to undergo condensation reactions with compounds containing hydroxyl groups to form boronate esters. The piperazine ring can act as a bidentate ligand, binding to a metal atom with both nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Boronic acids are typically solid at room temperature and are stable under normal conditions. Piperazine derivatives can have a wide range of solubilities and melting points depending on their substitution patterns .科学研究应用
-
Synthetic Organic Chemistry
- Tertiary butyl esters, which include the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry .
- A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- The resultant flow process was more efficient and versatile compared to the batch .
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes
- N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes are ubiquitous in alkaloid natural products, pharmaceuticals, materials, and related compounds .
- A new strategy for deprotection of this complexant class was developed, utilizing 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .
- This method was applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives .
-
Dipeptide Synthesis
- Tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis .
- A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Controlled Ring-Opening Polymerization
- N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides have been successfully synthesized and polymerized using primary amine initiators .
- The resulting poly(N-(3-tert-butoxy-3-oxopropyl) glycine) had molecular weights (Mn) of 5.6–59 kg mol−1 and a narrow molecular weight distribution (PDI = 1.003–1.026) .
- The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
- The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .
- The poly(N-(2-carboxyethyl) glycine) polymer is a weak polyelectrolyte whose hydrodynamic size in water can be controlled by the solution pH .
-
Amino Acid Ionic Liquids in Organic Synthesis
- Amino acid ionic liquids (AAILs) have multiple reactive groups and are used in organic synthesis .
- A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- These Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes
- N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes are ubiquitous in alkaloid natural products, pharmaceuticals, materials, and related compounds .
- A new strategy for deprotection of this complexant class was developed, utilizing 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .
- This method was applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives .
安全和危害
未来方向
属性
IUPAC Name |
[4-methyl-3-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O5/c1-15-6-7-16(20(24)25)14-17(15)26-13-5-8-21-9-11-22(12-10-21)18(23)27-19(2,3)4/h6-7,14,24-25H,5,8-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCHXMDEGPVSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116021 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid | |
CAS RN |
1704064-33-4 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



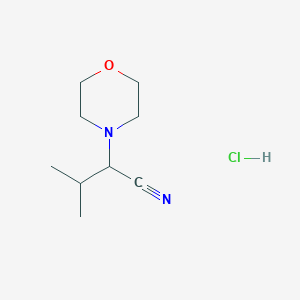
amine hydrochloride](/img/structure/B1447032.png)
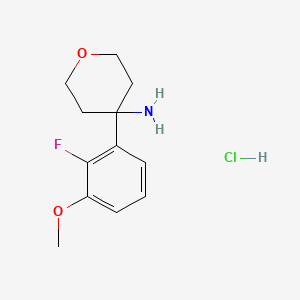
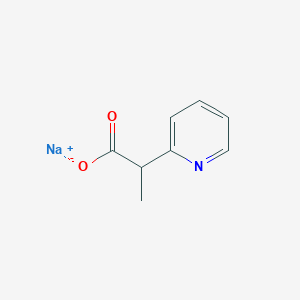
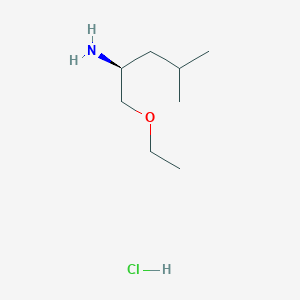
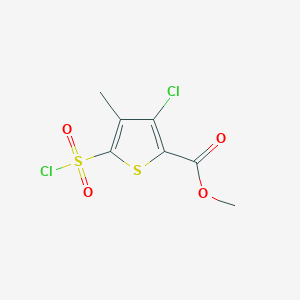
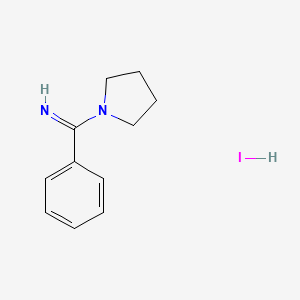
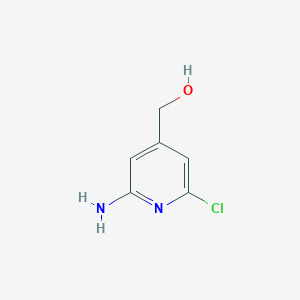
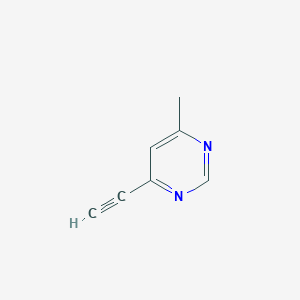
![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)

![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
